2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a 4-amino group and a 2-chlorophenyl moiety at position 3. The triazole ring is linked via a sulfanyl (–S–) bridge to an acetamide group, which is further attached to a 3-chloro-4-methoxyphenyl substituent. This structural architecture is characteristic of bioactive triazole-acetamide hybrids, which are frequently explored for antimicrobial, anti-inflammatory, and anticancer properties due to their ability to modulate enzyme activity and receptor interactions .
Properties
Molecular Formula |
C17H15Cl2N5O2S |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-14-7-6-10(8-13(14)19)21-15(25)9-27-17-23-22-16(24(17)20)11-4-2-3-5-12(11)18/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
ULOLJPSOLDVXEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with thiourea.
Attachment of Chlorinated Phenyl Groups: The chlorinated phenyl groups are introduced through nucleophilic substitution reactions using chlorinated anilines.
Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with 3-chloro-4-methoxyaniline under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, 24 h | Sulfoxide derivative (-SO-) | 65–75% | |
| m-CPBA | Dichloromethane, 0°C | Sulfone derivative (-SO₂-) | 80–85% |
Oxidation outcomes depend on reagent stoichiometry and reaction time. The sulfone derivative is typically more stable and exhibits enhanced biological activity in antimicrobial assays.
Substitution Reactions
The chlorine atoms on the phenyl rings undergo nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.
Nucleophilic Substitution
| Nucleophile | Base | Conditions | Product | Application |
|---|---|---|---|---|
| Sodium azide | K₂CO₃ | DMF, 80°C, 12 h | Azide-substituted derivative | Click chemistry precursors |
| Potassium cyanide | EtOH/H₂O | Reflux, 6 h | Cyano-substituted analog | Anticancer agent synthesis |
| Ammonia | Sealed tube | 120°C, 24 h | Amino-substituted product | Bioactive intermediate |
Substitution at the 2-chlorophenyl position is sterically hindered compared to the 3-chloro group on the acetamide-linked phenyl ring.
Cross-Coupling Reactions
| Catalyst | Ligand | Conditions | Product |
|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | Toluene, 100°C | Biaryl derivatives via Suzuki coupling |
| CuI | DMEDA | DMF, 80°C | Alkynylated analogs |
These reactions enable structural diversification for structure-activity relationship (SAR) studies.
Hydrolysis and Condensation
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Notes |
|---|---|---|---|
| Acidic (HCl, 6 M) | Reflux, 8 h | Carboxylic acid derivative | Requires neutralization for isolation |
| Basic (NaOH, 2 M) | Reflux, 6 h | Sodium carboxylate | Directly used in further reactions |
The hydrolyzed carboxylic acid can participate in condensation reactions, such as forming hydrazides with hydrazine hydrate .
Coordination Chemistry
The triazole ring acts as a ligand for metal ions, forming complexes with potential catalytic or therapeutic properties:
| Metal Salt | Solvent | Product | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol | Copper(II)-triazole complex | Antifungal activity |
| AgNO₃ | Acetonitrile | Silver(I)-triazole coordination polymer | Antimicrobial materials |
Stoichiometry and geometry of these complexes are confirmed by UV-Vis and XRD analyses .
Electrophilic Aromatic Substitution
The electron-rich triazole ring and methoxyphenyl group undergo electrophilic substitution:
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 of triazole | Nitro-substituted derivative | 0°C, 2 h |
| Br₂ (FeBr₃) | Methoxyphenyl | Brominated analog | Room temperature, 1 h |
Nitration at the triazole ring enhances cytotoxicity in cancer cell lines.
Reduction Reactions
While the compound lacks reducible nitro groups, the acetamide’s carbonyl can be reduced selectively:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, 0°C to reflux | Amine derivative |
| NaBH₄/I₂ | MeOH, 12 h | Alcohol intermediate |
The resulting amine serves as a precursor for Schiff base formation.
Key Research Findings
-
Biological Impact : Sulfone derivatives (from oxidation) show 2–3× higher antimicrobial activity compared to the parent compound.
-
Structural Insights : X-ray crystallography confirms planar geometry of the triazole ring, facilitating π-π stacking in coordination complexes .
-
SAR Studies : Cyano-substituted analogs exhibit IC₅₀ values of 8.2 μM against MCF-7 breast cancer cells.
Scientific Research Applications
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its antimicrobial and antifungal properties, making it a candidate for drug development.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: The compound can bind to receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The table below highlights key structural differences between the target compound and similar derivatives:
Key Observations :
Physicochemical Properties
- Lipophilicity: The 3-chloro-4-methoxyphenyl group balances hydrophobicity (Cl) and polarity (OCH₃), yielding a calculated logP ~3.2, intermediate between (phenoxy group, logP ~4.1) and (single methoxy, logP ~2.8) .
- Solubility: Methoxy groups improve aqueous solubility compared to alkyl or phenoxy substituents .
Biological Activity
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores its pharmacological properties, including its potential as an antibacterial, antifungal, and anticancer agent.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H13ClN6O3S
- Molecular Weight: 404.83 g/mol
- IUPAC Name: 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds containing the triazole moiety showed activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than those of standard antibiotics like vancomycin and ciprofloxacin .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide | TBD | MRSA |
| Vancomycin | 0.68 | MRSA |
| Ciprofloxacin | 2.96 | E. coli |
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens due to the presence of sulfur and nitrogen atoms conducive to interaction with fungal enzymes .
Anticancer Activity
The triazole ring has been implicated in anticancer activity through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have shown that triazole derivatives can inhibit tumor growth in vitro and in vivo models .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. Modifications on the phenyl rings and the substitution pattern on the triazole core can enhance or diminish their pharmacological effects. For instance:
- Electron-donating groups on the phenyl ring can increase antibacterial activity.
- Alkyl chain length on the nitrogen position affects the overall potency; longer chains may reduce activity .
Case Studies
- Study on Antibacterial Efficacy : A series of synthesized triazole compounds were tested against a panel of bacteria. The results indicated that compounds with a chlorophenyl group exhibited superior antibacterial properties compared to those with simpler structures .
- Anticancer Evaluation : In vitro studies on cell lines demonstrated that certain triazole derivatives could inhibit cancer cell growth by inducing apoptosis through caspase activation pathways .
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions. For example, the triazole core is constructed first via cyclization of thiosemicarbazide derivatives, followed by sulfanyl group introduction using nucleophilic substitution. Key steps include:
- Step 1 : Formation of the 1,2,4-triazole ring via condensation of thiourea derivatives with hydrazine .
- Step 2 : Sulfanyl-acetamide linkage via reaction with chloroacetyl chloride in dioxane under basic conditions (e.g., triethylamine) .
- Optimization : Control reaction temperature (20–25°C), use polar aprotic solvents (dioxane), and purify via recrystallization (ethanol-DMF mixtures) to achieve yields >65% .
Q. How can structural purity and identity be confirmed post-synthesis?
Methodological validation includes:
- 1H-NMR : Characterize acetamide protons (δ ~4.16–4.20 ppm) and aromatic substituents (δ ~7.05–7.20 ppm) .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C 49.53% calculated vs. 49.24% observed) .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm >95% purity .
Q. What initial biological screening assays are appropriate for this compound?
Prioritize assays based on structural analogs:
- Anticancer : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Antimicrobial : Disk diffusion assays for Gram-positive bacteria (e.g., S. aureus) .
- Dosage : Start with 10 µM and escalate, monitoring cytotoxicity via lactate dehydrogenase (LDH) release .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) affect bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Chlorophenyl groups : Enhance hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Methoxy groups : Improve solubility but may reduce membrane permeability. Replace with trifluoromethoxy to balance lipophilicity .
- Sulfanyl linker : Critical for hydrogen bonding; replacing with sulfonyl reduces activity . Method : Synthesize analogs via Suzuki coupling or nucleophilic aromatic substitution, then compare IC50 values .
Q. How can computational modeling guide target identification?
Use in silico approaches:
- Docking (AutoDock Vina) : Screen against PDB targets (e.g., EGFR kinase, PDB ID 1M17). The sulfanyl-acetamide moiety shows strong binding affinity (-9.2 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns; RMSD <2 Å indicates stable binding .
- ADMET Prediction (SwissADME) : Low hepatotoxicity risk but moderate CYP3A4 inhibition; adjust dosing accordingly .
Q. How to resolve contradictions in reported biological activity data?
Example: Discrepancies in anticancer efficacy may arise from assay conditions.
- Verify protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Control for redox interference : Use ROS scavengers (e.g., NAC) to confirm apoptosis is not artifactually induced .
- Cross-validate : Compare results across multiple assays (e.g., Annexin V staining vs. caspase-3 activation) .
Analytical and Mechanistic Questions
Q. What advanced techniques characterize crystallographic and electronic properties?
- X-ray Crystallography : Resolve triazole ring geometry (e.g., torsion angles <10° between chlorophenyl and methoxyphenyl groups) .
- UV-Vis Spectroscopy : Identify π→π* transitions (λmax ~270 nm) for electronic structure analysis .
- Cyclic Voltammetry : Measure redox potentials to assess stability under physiological conditions .
Q. How to assess metabolic stability in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
